molecular formula C12H11NO B8172443 1-Cyclopropyl-1H-indole-4-carbaldehyde

1-Cyclopropyl-1H-indole-4-carbaldehyde

Cat. No.: B8172443
M. Wt: 185.22 g/mol
InChI Key: HVKGKAHVONWWGS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a cyclopropyl group attached to the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, known for their diverse biological activities

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-indole-4-carbaldehyde typically involves the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by further steps to introduce the cyclopropyl group and form the aldehyde . The reaction conditions often include ambient temperature for initial steps and elevated temperatures for subsequent reactions. Industrial production methods may involve optimizing these conditions for higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-indole-4-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function . These interactions can influence cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-Cyclopropyl-1H-indole-4-carbaldehyde can be compared with other indole derivatives such as:

The uniqueness of this compound lies in the presence of the cyclopropyl group, which can influence its reactivity and biological interactions, making it a distinct compound in the indole family.

Properties

IUPAC Name

1-cyclopropylindole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-8-9-2-1-3-12-11(9)6-7-13(12)10-4-5-10/h1-3,6-8,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKGKAHVONWWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C(C=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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